Quercetin pentamethyl ether
CAS No.: 1247-97-8
Cat. No.: VC21349297
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1247-97-8 |
---|---|
Molecular Formula | C20H20O7 |
Molecular Weight | 372.4 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one |
Standard InChI | InChI=1S/C20H20O7/c1-22-12-9-15(25-4)17-16(10-12)27-19(20(26-5)18(17)21)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3 |
Standard InChI Key | ALGDHWVALRSLBT-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Chemical Structure and Physical Properties
Molecular Characteristics
Quercetin pentamethyl ether, also known as 3,3',4',5,7-pentamethoxyflavone or pentamethylquercetin, possesses the molecular formula C₂₀H₂₀O₇ with a molecular weight of 372.4 g/mol . The compound features a 2-phenylchromen-4-one (flavone) backbone with five methoxy groups positioned at the 3, 5, 7, 3', and 4' locations, reflecting the positions of the original hydroxyl groups in quercetin.
Physical Properties
The physical properties of quercetin pentamethyl ether have been well-characterized through both experimental and computational methods. These properties are summarized in Table 1.
Table 1: Physical Properties of Quercetin Pentamethyl Ether
Property | Value | Method of Determination |
---|---|---|
Melting Point | 152-156°C | Experimental |
Boiling Point | 561.9±50.0°C | Predicted |
Density | 1.29±0.1 g/cm³ | Predicted |
Physical Form | Solid | Experimental |
Color | White to light brown | Experimental |
LogP | 2.370 | Estimated |
CAS Number | 1247-97-8 | Registry |
The compound exhibits moderate lipophilicity as indicated by its LogP value, suggesting potential for reasonable membrane permeability . QPE can be identified chromatographically by its characteristic blue fluorescence under long-wavelength UV light (360 nm), providing a useful analytical marker during synthesis and purification procedures .
Synthesis Methodologies
Synthetic Challenges
The synthesis of quercetin pentamethyl ether presents specific challenges due to the differential reactivity of the five hydroxyl groups in quercetin. The hydroxyl group at position 5 demonstrates particular resistance to methylation because of its strong intramolecular hydrogen bonding with the carbonyl group at position 4 . This results in incomplete methylation under standard conditions, requiring specialized approaches to achieve complete per-O-methylation.
Conventional Methylation Methods
Multiple conventional methods have been reported for the synthesis of QPE from quercetin, with varying degrees of efficiency. Table 2 summarizes these traditional approaches and their respective yields.
Table 2: Conventional Methylation Methods for Quercetin Pentamethyl Ether Synthesis
Method | Reagents | Conditions | Yield | Reference |
---|---|---|---|---|
1 | MeI, K₂CO₃ | DMF, reflux, 23h | 86% | |
2 | MeI, K₂CO₃ | Acetone (0.2M), reflux | 86% | |
3 | Me₂SO₄, K₂CO₃ | Acetone (0.023M) | 72% | |
4 | MeI, NaH | Not specified | 84% |
These conventional methods often result in mixtures containing incompletely methylated products, particularly 3,7,4'-trimethyl- and 3,7,3',4'-tetramethylquercetin derivatives, requiring additional purification steps .
Improved Synthesis Method
Researchers led by Tsutomu Ishikawa developed a significantly improved method for QPE synthesis that addresses the challenges of conventional approaches. This method employs dimethyl sulfate as the methylating agent in a potassium (or sodium) hydroxide/dimethyl sulfoxide system at room temperature .
The reaction proceeds as follows:
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Powdered KOH (9 equivalents) is suspended in DMSO
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Quercetin is added to the suspension
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Dimethyl sulfate (8 equivalents) is carefully added (caution: exothermic reaction)
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The mixture is stirred at room temperature for approximately 2 hours
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QPE precipitates from the reaction mixture as a single product
This methodology achieves quantitative yields with several advantages over conventional methods, including shorter reaction time, milder conditions, and elimination of incompletely methylated byproducts .
Methylation Regioselectivity
The reactivity order of the five hydroxyl groups in quercetin has been established through experimental and computational studies. The consensus order of reactivity is:
7 ≈ 4' > 3 > 3' > 5
This reactivity pattern explains the difficulty in achieving complete methylation, as the 5-OH position consistently demonstrates the lowest reactivity . When methyl iodide is used instead of dimethyl sulfate in the improved synthesis method, a C-methylation byproduct, 6-methylquercetin pentamethyl ether, is also formed, illustrating the importance of reagent selection in achieving selective O-methylation .
Natural Sources
Plant Distribution
Quercetin pentamethyl ether occurs naturally in several plant species. It has been documented in:
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Kaempferia parviflora (Zingiberaceae family), commonly known as "black turmeric" or "black ginger" in southern Asia
The latter plant has particular significance as it has been used traditionally as a folk medicine for promoting vitality, as a nutritional supplement, and for blood glucose management. The biological activities attributed to K. parviflora extracts may be partially due to the presence of QPE and other polymethoxylated flavonoids (PMFs) .
Biological Activities
Documented Pharmacological Properties
Quercetin pentamethyl ether exhibits numerous biological activities that make it a compound of significant pharmacological interest. Research has demonstrated the following properties:
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Sirtuin activation: QPE has been identified as a potent activator of sirtuin enzymes, which play crucial roles in cellular metabolism and aging processes .
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Antiglycation activity: The compound demonstrates the ability to inhibit the formation of advanced glycation end products, which are implicated in diabetic complications and age-related disorders .
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Anticardiac hypertrophy effects: Studies indicate potential cardioprotective properties through inhibition of cardiac hypertrophy mechanisms .
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Antidiabetic properties: QPE shows promise in managing diabetes through multiple mechanisms, potentially including improved insulin sensitivity and reduced glucose production .
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Antimetabolic disorder activity: The compound may help address metabolic syndrome components including dyslipidemia and insulin resistance .
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Antithrombotic effects: Research suggests QPE possesses anticoagulant properties that may help prevent thrombotic events .
The diverse range of biological activities exhibited by QPE makes it a particularly interesting compound for further pharmaceutical research and development, especially in the areas of metabolic disorders, cardiovascular health, and aging-related conditions.
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